(5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate
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Overview
Description
(5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its structural complexity, which enables various applications in drug discovery, materials science, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate involves multiple synthetic stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate include:
(5-Phenylisoxazol-3-yl)methyl benzoate: Lacks the difluoromethylsulfonyl group.
(5-Phenylisoxazol-3-yl)methyl 2-(methylsulfonyl)benzoate: Contains a methylsulfonyl group instead of a difluoromethylsulfonyl group.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of the difluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(difluoromethylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO5S/c19-18(20)27(23,24)16-9-5-4-8-14(16)17(22)25-11-13-10-15(26-21-13)12-6-2-1-3-7-12/h1-10,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHXZPCYVSMRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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